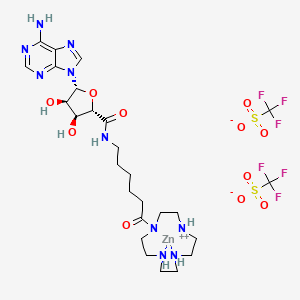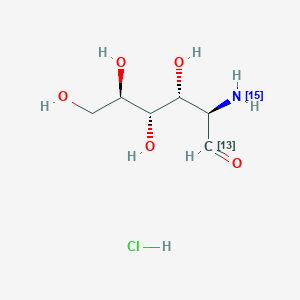
Glucosamine-13C,15N (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucosamine-13C,15N (hydrochloride): is a stable isotope-labeled compound, where the carbon and nitrogen atoms are replaced with their isotopes, carbon-13 and nitrogen-15, respectively. This compound is a derivative of glucosamine hydrochloride, an amino sugar that plays a crucial role in the biochemical synthesis of glycosylated proteins and lipids. It is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique isotopic labeling which allows for precise tracking and analysis in various experiments .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Glucosamine-13C,15N (hydrochloride) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the glucosamine molecule. This can be achieved through the growth of plants or microorganisms in an environment enriched with these isotopes. For instance, plants can be grown in a carbon-13 dioxide atmosphere and watered with nitrogen-15 containing salts . The labeled glucosamine is then extracted and purified.
Industrial Production Methods: Industrial production of Glucosamine-13C,15N (hydrochloride) typically involves fermentation processes using engineered microorganisms. These microorganisms are cultivated in media enriched with carbon-13 and nitrogen-15 sources. The fermentation process is optimized to maximize the yield of the labeled glucosamine, which is subsequently isolated and converted to its hydrochloride form .
化学反応の分析
Types of Reactions: Glucosamine-13C,15N (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a nitro group.
Reduction: The reduction of the nitro group back to an amino group.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of glucosamine can yield glucosaminic acid, while reduction can regenerate the original glucosamine .
科学的研究の応用
Chemistry: In chemistry, Glucosamine-13C,15N (hydrochloride) is used as a tracer in metabolic studies to track the incorporation and transformation of glucosamine in various biochemical pathways.
Biology: In biological research, this compound is utilized to study the metabolism of amino sugars and their role in cellular processes. It is also used in the investigation of glycosylation patterns in proteins and lipids.
Medicine: In medical research, Glucosamine-13C,15N (hydrochloride) is employed to study the pharmacokinetics and pharmacodynamics of glucosamine-based drugs. It helps in understanding the absorption, distribution, metabolism, and excretion of these drugs in the body.
Industry: In the industrial sector, this compound is used in the production of labeled pharmaceuticals and as an internal standard in mass spectrometry for the quantification of glucosamine in various samples .
作用機序
Glucosamine-13C,15N (hydrochloride) exerts its effects by serving as a building block for the synthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues. The isotopic labeling allows for precise tracking of glucosamine’s incorporation into these macromolecules. The compound also exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines and enhancing the synthesis of proteoglycans, which help in maintaining joint health .
類似化合物との比較
Glucosamine hydrochloride: The non-labeled version of the compound.
N-Acetylglucosamine: Another amino sugar with similar biochemical properties.
Chitosamine: A derivative of chitin, similar in structure to glucosamine.
Uniqueness: The uniqueness of Glucosamine-13C,15N (hydrochloride) lies in its isotopic labeling, which allows for detailed tracking and analysis in scientific research. This feature makes it particularly valuable in studies requiring precise quantification and localization of glucosamine within biological systems .
特性
分子式 |
C6H14ClNO5 |
|---|---|
分子量 |
217.62 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxy(113C)hexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i1+1,7+1; |
InChIキー |
CBOJBBMQJBVCMW-PPWZJVLCSA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)[15NH2])O)O)O)O.Cl |
正規SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)
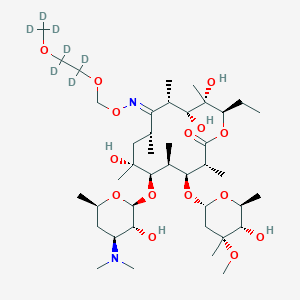
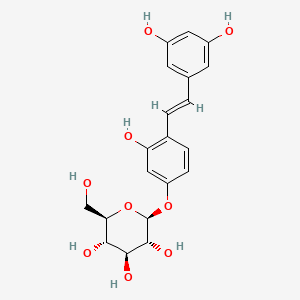
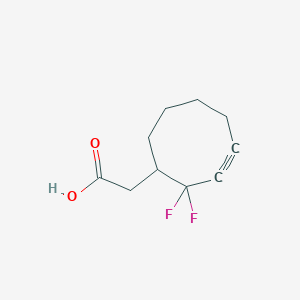
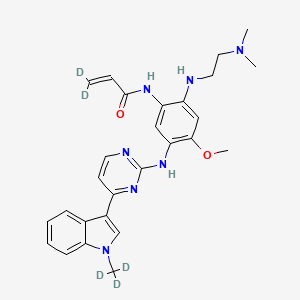
![N'-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B15140263.png)
![N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B15140269.png)
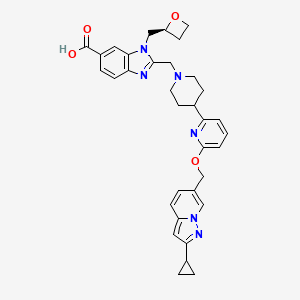
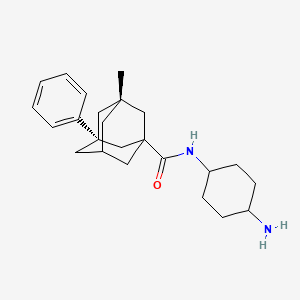
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)
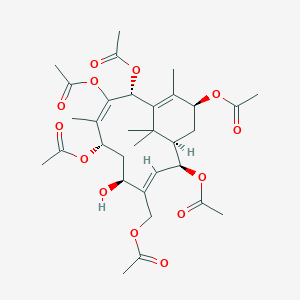

![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B15140313.png)
